(Quinolin-4-ylthio)acetic acid
Description
(Quinolin-4-ylthio)acetic acid is a quinoline-derived compound featuring a thioether linkage (-S-) and an acetic acid functional group. This structure enables diverse biological activities, including antioxidant and phytotoxic effects, as well as growth-regulating properties in plants . Its molecular framework adheres to Lipinski’s rule of five, ensuring favorable bioavailability for drug development . Research highlights its dual role: cytotoxic activity at high concentrations (e.g., 500 mg/mL) and growth-promoting effects at low doses (1–20 µg/mL), particularly in agricultural applications .
Properties
Molecular Formula |
C11H9NO2S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-quinolin-4-ylsulfanylacetic acid |
InChI |
InChI=1S/C11H9NO2S/c13-11(14)7-15-10-5-6-12-9-4-2-1-3-8(9)10/h1-6H,7H2,(H,13,14) |
InChI Key |
YNVFNYVMGCFOPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Quinolin-4-ylthio)acetic acid typically involves the reaction of quinoline derivatives with thioacetic acid or its derivatives. One common method includes the reaction of 4-chloroquinoline with thioacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for (Quinolin-4-ylthio)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .
Chemical Reactions Analysis
Oxidation Reactions
QTA undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones.
| Reagent/Conditions | Product | Yield | Key Observations | Reference |
|---|---|---|---|---|
| H₂O₂ (30%, RT, 2 h) | Sulfoxide derivative | 78% | Selective oxidation of thioether | |
| m-CPBA (0°C → RT, 4 h) | Sulfone derivative | 85% | Complete oxidation confirmed by NMR |
Mechanism :
-
The thioether sulfur is oxidized via electrophilic attack by peracids or peroxides, forming sulfoxide intermediates (e.g., with H₂O₂) and sulfones (with stronger oxidizers like m-CPBA).
Reduction Reactions
The quinoline ring in QTA can be hydrogenated under catalytic conditions.
| Reagent/Conditions | Product | Yield | Notes | Reference |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C (10%), EtOH | 1,2,3,4-Tetrahydroquinoline analog | 65% | Retains thioacetic acid moiety | |
| NaBH₄, MeOH (RT, 6 h) | Partial reduction of C=N bonds | 42% | Mixture of dihydroquinolines |
Application :
-
Reduced derivatives show enhanced solubility for biological testing (e.g., antimalarial activity studies) .
Substitution Reactions
The chlorine atom (if present) or the thioether group participates in nucleophilic substitutions.
Nucleophilic Aromatic Substitution
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12 h | 4-Piperidinylthio derivative | 73% | |
| Sodium methoxide | MeOH, reflux, 8 h | Methoxy-substituted quinoline | 68% |
Thioether Functionalization
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃I, K₂CO₃ | DCM, RT, 4 h | Methylthioquinoline derivative | 81% | |
| Benzyl bromide, NaH | THF, 0°C → RT, 6 h | Benzyl-protected thioether | 66% |
Esterification and Acylation
The carboxylic acid group undergoes esterification or amidation.
Steglich Esterification
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| DCC, DMAP, ROH | DCM, RT, 24 h | Methyl/ethyl esters | 70–85% | |
| EDCI, HOBt, aniline | DMF, 0°C → RT, 12 h | Anilide derivatives | 62% |
Example :
-
Reaction with L-alanine methyl ester yields bioactive analogs with antimalarial properties (EC₅₀ = 1.2 μM against Plasmodium falciparum) .
Amide Coupling
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SOCl₂, RNH₂ | THF, reflux, 6 h | Secondary amides | 58% |
Cyclization and Heterocycle Formation
QTA participates in cyclocondensation to form fused heterocycles.
Metal-Catalyzed Cross-Coupling
The quinoline ring enables palladium-catalyzed couplings.
| Reaction Type | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biarylquinoline derivative | 76% | |
| Sonogashira | PdCl₂, CuI, PPh₃ | Alkynyl-substituted quinoline | 68% |
Acid-Base Reactions
The carboxylic acid group forms salts for improved solubility.
| Base | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| NaOH (1M) | H₂O, RT, 1 h | Sodium salt | Enhanced bioavailability | |
| NH₄OH | EtOH, 0°C, 2 h | Ammonium salt | Ionic liquid formulations |
Key Research Findings
-
Antimalarial Activity : Ester derivatives (e.g., methyl 2-((7-chloroquinolin-4-yl)thio)acetate) inhibit β-hematin formation (IC₅₀ = 0.8 μM) .
-
Structure-Activity Relationship (SAR) :
For synthetic protocols, consult ; for biological evaluations, see .
Scientific Research Applications
(Quinolin-4-ylthio)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of (Quinolin-4-ylthio)acetic acid involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. The thioacetic acid group can interact with enzymes and proteins, modulating their activity. Additionally, the compound can induce oxidative stress in cells, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Functional Outcomes
Mechanistic and Functional Comparisons
Antioxidant Activity
(Quinolin-4-ylthio)acetic acid derivatives exhibit moderate antioxidant activity, with efficacy approaching 47% in radical scavenging assays. However, they underperform compared to established antioxidants like acetylcysteine (ACC) and emoxypine .
Phytotoxic vs. Growth-Promoting Effects
- Cytotoxicity: At 500 mg/mL, (quinolin-4-ylthio)acetic acid derivatives suppress root growth in Cucumis sativus by >50%, comparable to β-(7-chloroquinolin-4-yl)cysteamine dihydrochloride .
- Growth Stimulation: At 1–20 µg/mL, the same compounds enhance root elongation by 50–250% in cucumber seedlings, outperforming sodium 3-((7-chloroquinolin-4-yl)thio)propanoate (30% growth increase at 100 µg/mL) .
Structure-Activity Relationships (SAR)
- Thioether Linkage : Critical for bioactivity. Replacement with ether (e.g., in quinazolin-4-yloxy acetic acid) diminishes cytotoxicity and growth-regulating effects .
- Substituents : Chlorination at the 7-position (e.g., 7-chloro derivatives) enhances both cytotoxicity and growth promotion, likely due to increased lipophilicity and membrane interaction .
- Side Chain Length: Propanoate derivatives (e.g., sodium 3-((7-chloroquinolin-4-yl)thio)propanoate) show reduced efficacy compared to acetic acid analogues, suggesting optimal activity with shorter chains .
Q & A
Q. How can discrepancies in reported antibacterial vs. plant growth-promoting activities be reconciled?
- Methodology : Perform comparative bioassays under identical conditions. For example, test derivatives against Agrobacterium tumefaciens (plant pathogen) and human pathogens (e.g., E. coli). Differences may arise from species-specific membrane permeability or target enzyme variation. Cross-reference with proteomic data to identify unique bacterial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
